Enramycin
Enramycin
Lipodepsipeptide antibiotic agent. MurG inhibitor. Inhibits peptidoglycan synthesis. Active against multi-drug resistant Gram-positive bacteria in vivo.
Enramycin acts as a MurG inhibitor involved peptidoglycan synthesis in gram positive bacteria. MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibition of this step greatly compromises cell wall integrity leading to cell death by lysis.
Enramycin acts as a MurG inhibitor involved peptidoglycan synthesis in gram positive bacteria. MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibition of this step greatly compromises cell wall integrity leading to cell death by lysis.
Brand Name:
Vulcanchem
CAS No.:
34304-21-7
VCID:
VC0162338
InChI:
InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13-/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+/m1/s1
SMILES:
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O
Molecular Formula:
C108H140Cl2N26O31
Molecular Weight:
2369.3 g/mol
Enramycin
CAS No.: 34304-21-7
Cat. No.: VC0162338
Molecular Formula: C108H140Cl2N26O31
Molecular Weight: 2369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lipodepsipeptide antibiotic agent. MurG inhibitor. Inhibits peptidoglycan synthesis. Active against multi-drug resistant Gram-positive bacteria in vivo. Enramycin acts as a MurG inhibitor involved peptidoglycan synthesis in gram positive bacteria. MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibition of this step greatly compromises cell wall integrity leading to cell death by lysis. |
|---|---|
| CAS No. | 34304-21-7 |
| Molecular Formula | C108H140Cl2N26O31 |
| Molecular Weight | 2369.3 g/mol |
| IUPAC Name | (3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13-/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+/m1/s1 |
| Standard InChI Key | JPYWPHBUMZRLPO-DLYWSANHSA-N |
| Isomeric SMILES | CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |
| SMILES | CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |
| Canonical SMILES | CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator